molecular formula C8H11ClFN B2953050 N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE CAS No. 90389-40-5

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE

Cat. No.: B2953050
CAS No.: 90389-40-5
M. Wt: 175.63
InChI Key: MRDXZDQDUZPTTJ-UHFFFAOYSA-N
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Description

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE is a useful research compound. Its molecular formula is C8H11ClFN and its molecular weight is 175.63. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDXZDQDUZPTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Context and Synthetic Utility

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, significantly influencing a compound's physicochemical and pharmacokinetic properties. researchgate.net This section will explore the significance of fluorinated benzylamines and the specific role of N-Methyl-3-fluorobenzylamine hydrochloride within this class.

Fluorinated organic molecules are prevalent in the pharmaceutical and agrochemical sectors due to the unique structural and physicochemical characteristics that fluorine imparts. researchgate.net The incorporation of fluorine into a benzylamine (B48309) framework can profoundly affect properties such as acidity (pKa), membrane permeability, metabolic stability, and binding affinity. researchgate.net The development of novel synthetic methodologies to create a diverse array of fluorinated compounds is a dynamic area of research. researchgate.net The C-F bond is the strongest carbon-halogen bond, which makes it generally inert to many reaction conditions, a useful feature in multi-step syntheses. nih.gov However, recent advancements have focused on the activation of this bond, allowing for the use of fluoride (B91410) as a leaving group in nucleophilic substitution reactions. nih.gov

The synthesis of fluorinated benzylamines can be approached through various methods, including the direct fluorination of C(sp³)-H bonds and the reductive amination of fluorinated carbonyl compounds. researchgate.netorganic-chemistry.org These synthetic strategies are crucial for accessing the diverse chemical space of fluorinated benzylamines for further investigation.

This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. ontosight.ai Its chemical structure, which includes a fluorophenyl group attached to a methylamine (B109427) moiety, provides a versatile scaffold for synthetic modifications. ontosight.ai The presence of the fluorine atom can influence the reactivity of the molecule and is a key feature for designing compounds with specific biological activities. ontosight.ai

While specific, detailed reaction schemes involving this compound are proprietary or found within specialized literature, its utility can be inferred from the reactions of similar fluorinated benzylamines. For instance, it can be used in N-alkylation reactions to introduce the N-methyl-3-fluorobenzyl group into a target molecule. An example of a similar synthesis involves the reaction of N-methyl-o-fluorobenzylamine with 3-chloro-1-phenylpropan-1-ol (B142418) to produce N-(2-Fluorophenylmethyl)-3-hydroxy-N-methyl-3-phenylpropylamine. prepchem.com This highlights the role of fluorinated benzylamines as nucleophiles in substitution reactions.

The current research landscape for this compound and related compounds is largely driven by the pursuit of new therapeutic agents. ontosight.ai Compounds with similar structures have been investigated for potential applications in treating neurological and cardiovascular conditions. ontosight.ai The bioactivity of such molecules makes them subjects of interest in drug discovery and development programs. ontosight.ai

A key academic challenge lies in the development of efficient and selective synthetic routes to access these molecules. While methods for the synthesis of benzylamines are well-established, the introduction of fluorine and the subsequent modification of these molecules can present synthetic hurdles. organic-chemistry.org Furthermore, understanding the precise influence of the fluorine atom's position on the phenyl ring on the compound's biological activity remains an area of active investigation. The handling of the hydrochloride salt also requires careful consideration in a laboratory setting due to its potential to release hydrogen chloride gas. ontosight.ai

Future in-depth investigation of this compound should focus on several key objectives. A primary goal is the exploration of its synthetic utility in creating novel molecular architectures. This includes its application in multicomponent reactions and the development of catalytic methods for its functionalization.

Another research objective is to conduct detailed structure-activity relationship (SAR) studies. By synthesizing a library of derivatives and evaluating their biological activities, a clearer understanding of how the N-methyl-3-fluorobenzyl moiety contributes to a molecule's therapeutic potential can be achieved. Furthermore, computational studies could be employed to model the interactions of these compounds with biological targets, providing insights for the rational design of new drug candidates. The scope of this research should remain firmly within the domain of synthetic and medicinal chemistry, avoiding clinical or toxicological studies.

Chemical and Physical Properties

Below are tables detailing the chemical and physical properties of N-Methyl-3-fluorobenzylamine and its hydrochloride salt.

Table 1: Properties of 3-Fluoro-N-methylbenzylamine

PropertyValue
Molecular Formula C8H10FN
Average Mass 139.173 Da
Monoisotopic Mass 139.079728 Da
ChemSpider ID 402732

Data sourced from ChemSpider chemspider.com

Table 2: Properties of (3-Fluorophenyl)methanamine Hydrochloride

PropertyValue
Molecular Formula C7H9ClFN
Molecular Weight 161.60 g/mol
PubChem CID 49795968
Parent Compound 3-Fluorobenzylamine (B89504)

Data sourced from PubChem nih.gov

Mentioned Compounds

Synthetic Methodologies for N Methyl 3 Fluorobenzylamine Hydrochloride and Its Derivative Scaffolds

Strategies for the Preparation of Benzylamine (B48309) Precursors to N-Methyl-3-fluorobenzylamine

The cornerstone of synthesizing N-Methyl-3-fluorobenzylamine lies in the efficient preparation of its precursor, 3-fluorobenzylamine (B89504). This can be accomplished through several established chemical transformations, primarily involving reductive amination pathways and classical amination reactions.

Reductive Amination Pathways (e.g., from corresponding aldehydes or nitriles)

Reductive amination stands as a prominent and widely utilized method for the synthesis of amines from carbonyl compounds or nitriles. This approach is particularly effective for the preparation of 3-fluorobenzylamine from readily available starting materials like 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzonitrile.

The reductive amination of 3-fluorobenzaldehyde with ammonia is a direct and efficient route. The reaction typically proceeds via the initial formation of an imine intermediate, which is subsequently reduced to the corresponding primary amine. Various reducing agents can be employed for this transformation, including hydrogen gas with a metal catalyst (such as Raney Nickel or Palladium on carbon), sodium borohydride, or sodium cyanoborohydride. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. For instance, the use of a ruthenium-based catalyst has been investigated for the reductive amination of benzaldehyde, providing insights into the kinetics and selectivity of such transformations researchgate.net.

Alternatively, 3-fluorobenzylamine can be synthesized through the reduction of 3-fluorobenzonitrile. This method involves the catalytic hydrogenation of the nitrile group. Common catalysts for this reduction include Raney Nickel, Palladium, or Platinum catalysts under a hydrogen atmosphere. The reaction conditions, such as pressure and temperature, are crucial for achieving high yields and minimizing side reactions.

Table 1: Reductive Amination Pathways to 3-Fluorobenzylamine

Starting MaterialReagents and ConditionsProductNotes
3-Fluorobenzaldehyde1. Ammonia (NH3)2. Reducing agent (e.g., H2/Raney Ni, NaBH4)3-FluorobenzylamineProceeds via an imine intermediate.
3-FluorobenzonitrileH2, Catalyst (e.g., Raney Ni, Pd/C)3-FluorobenzylamineCatalytic hydrogenation of the nitrile group.

Classical Amination Reactions

Classical amination reactions provide an alternative synthetic route to 3-fluorobenzylamine, typically starting from a benzyl (B1604629) halide derivative. This method involves the nucleophilic substitution of a halide by an amine source.

A common precursor for this route is 3-fluorobenzyl chloride, a versatile intermediate in organic synthesis multichemexports.comsigmaaldrich.com. The reaction of 3-fluorobenzyl chloride with ammonia or a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction), followed by hydrolysis, yields 3-fluorobenzylamine. The choice of the nitrogen source and reaction conditions is critical to control the degree of alkylation and avoid the formation of secondary and tertiary amine byproducts.

N-Methylation Strategies for Benzylamine Derivatives to Yield N-Methyl-3-fluorobenzylamine

Once 3-fluorobenzylamine is obtained, the subsequent step involves the introduction of a methyl group onto the nitrogen atom. This can be achieved through direct N-methylation protocols or reductive N-methylation techniques.

Direct N-Methylation Protocols (e.g., employing methylating agents)

Direct N-methylation involves the reaction of 3-fluorobenzylamine with a methylating agent, such as methyl iodide or dimethyl sulfate, typically in the presence of a base to neutralize the acid generated during the reaction. While seemingly straightforward, this method can present challenges in controlling the extent of methylation. The primary amine is converted to a secondary amine, which can then be further methylated to a tertiary amine and even a quaternary ammonium (B1175870) salt.

Achieving selective mono-N-methylation can be difficult due to the often-comparable reactivity of the primary and secondary amines. Furthermore, in certain substrates, direct methylation with agents like methyl iodide can lead to a mixture of N- and O-alkylated products, complicating the purification process scientificupdate.com. To circumvent these issues, the use of protecting groups on the amine can be employed to control the degree of methylation, followed by a deprotection step. A rapid method for N-alkylation of amines involves the use of their N-trifluoroacetyl derivatives followed by treatment with methyl iodide under basic conditions rsc.org.

Reductive N-Methylation Techniques

Reductive N-methylation offers a highly efficient and selective method for the preparation of N-methylated amines, often avoiding the over-methylation issues associated with direct alkylation. The Eschweiler-Clarke reaction is a classic and widely used example of this technique.

In the Eschweiler-Clarke reaction, 3-fluorobenzylamine is treated with an excess of formaldehyde and formic acid wikipedia.orgjk-sci.comresearchgate.netnih.govyoutube.comorganic-chemistry.org. The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde. This intermediate is then reduced in situ by formic acid, which acts as a hydride donor, to yield the N-methylated amine. A key advantage of this method is that the reaction typically stops at the tertiary amine stage, as it is impossible for a tertiary amine to form another imine or iminium ion, thus preventing the formation of quaternary ammonium salts youtube.com. The reaction is generally performed in an aqueous solution near boiling point, and the loss of carbon dioxide from the formic acid drives the reaction to completion wikipedia.org.

Table 2: N-Methylation Strategies for 3-Fluorobenzylamine

MethodReagents and ConditionsProductKey Features
Direct N-MethylationMethyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4), BaseN-Methyl-3-fluorobenzylamineRisk of over-methylation (di- and tri-methylation). Potential for competing O-alkylation in some substrates.
Reductive N-Methylation (Eschweiler-Clarke Reaction)Formaldehyde (CH2O), Formic acid (HCOOH)N-Methyl-3-fluorobenzylamineHigh selectivity for mono-N-methylation of primary amines. Avoids formation of quaternary ammonium salts. Irreversible due to CO2 evolution.

Regioselective Introduction of Fluorine onto Benzylamine Skeletons for Fluorobenzylamine Precursors

An alternative approach to the synthesis of fluorinated benzylamine precursors involves the direct introduction of a fluorine atom onto a pre-existing benzylamine skeleton. This strategy relies on regioselective fluorination reactions, which can be challenging but offer a different synthetic disconnection.

Various methods for the direct fluorination of benzylic C-H groups have been developed, often employing electrophilic fluorine sources such as Selectfluor. These reactions can be mediated by transition metal catalysts or proceed through radical pathways organic-chemistry.orgbeilstein-journals.org. For instance, visible light-activated diarylketone catalysts can enable the direct fluorination of benzylic C-H groups in the presence of a fluorine radical donor organic-chemistry.org.

Furthermore, studies on the intramolecular C-H bond functionalization of N,N-dimethyl-fluoro-benzylamines at palladium have shown that the regioselectivity of the reaction can be influenced by the palladium source and reaction conditions researchgate.net. While these methods are more complex and may not be the most direct route to 3-fluorobenzylamine, they represent an active area of research in synthetic methodology and could provide alternative pathways to fluorinated benzylamine derivatives.

Transition-Metal-Catalyzed C-H Fluorination Methodologies

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. rsc.orgnih.govbeilstein-journals.org Transition-metal catalysis has been at the forefront of these advancements, enabling the selective introduction of fluorine atoms into C-H bonds. rsc.orgnih.govbeilstein-journals.org

Palladium catalysis has been successfully employed for the ortho-selective C-H fluorination of benzylamine derivatives through the use of directing groups. nih.govacs.org This strategy involves the temporary installation of a directing group onto the nitrogen atom of the benzylamine, which then coordinates to the palladium catalyst, positioning it in close proximity to the ortho C-H bonds of the benzene (B151609) ring. This proximity facilitates the selective activation and subsequent fluorination of these specific C-H bonds.

A notable example involves the use of an easily accessible oxalyl amide as a directing group. nih.govacs.org In this methodology, the oxalyl amide-protected benzylamine is subjected to a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in the presence of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). nih.govacs.orgnih.gov The reaction is typically carried out in a solvent like tert-amyl alcohol. nih.gov By modifying the reaction conditions, it is possible to achieve either selective mono- or difluorination of the ortho positions. nih.govacs.org This approach provides an efficient route to ortho-fluorinated benzylamines with high yields. nih.gov

Table 1: Palladium-Catalyzed ortho-Selective C-H Fluorination of Oxalyl Amide-Protected Benzylamines
CatalystDirecting GroupFluorine SourceSolventSelectivityKey Features
Pd(OAc)₂Oxalyl amideNFSIt-amyl-OHortho-selective mono- or difluorinationEfficient and controllable fluorination. nih.govacs.org

Copper, being a more abundant and less expensive metal than palladium, has also been investigated for directing group-assisted C-H fluorination. nih.govacs.orgnih.gov Methodologies have been developed for the direct, copper-catalyzed, auxiliary-assisted fluorination of the γ-sp² C-H bonds of α,α-disubstituted benzylamine derivatives. nih.govacs.orgnih.gov This reaction typically employs a copper(I) iodide (CuI) catalyst with a silver fluoride (B91410) (AgF) source and is conducted in solvents such as N,N-dimethylformamide (DMF), pyridine, or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at elevated temperatures. nih.govacs.orgnih.gov

Picolinamide has been used as a directing group for the fluorination of benzylamine derivatives. nih.gov However, these reactions can be less efficient compared to those of other substrates, sometimes requiring a high catalyst loading (e.g., 50 mol% CuI), higher temperatures, and the use of DMPU as a solvent. nih.gov The efficiency of this transformation has been found to be better with α,α-disubstituted benzylamines. nih.gov This methodology demonstrates good functional group tolerance and offers a direct pathway to ortho-fluorinated benzoic acids and related compounds. nih.govacs.orgnih.gov A copper-catalyzed C-H fluorination with N-fluorobenzenesulfonimide (NFSI), followed by substitution of the resulting fluoride with various nucleophiles, has also been reported as a versatile method for the site-selective transformation of benzylic C-H bonds. acs.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Copper-Catalyzed Directing Group-Assisted C-H Fluorination
CatalystDirecting GroupFluorine SourceSolventSubstrate ScopeKey Features
CuIPicolinamideAgFDMPUα,α-disubstituted benzylaminesDirect fluorination of C-H bonds. nih.govacs.org
Copper CatalystNot specifiedNFSINot specifiedBenzylic C-H bondsEnables subsequent functionalization. acs.orgorganic-chemistry.org

Manganese, an earth-abundant metal, has emerged as a promising catalyst for C-H bond activation. chemrxiv.orgacs.orgacs.orgyork.ac.ukresearchgate.netdntb.gov.ua Manganese-mediated C-H bond activation of fluorinated aromatics has been studied to understand the factors controlling site selectivity. acs.orgacs.orgyork.ac.ukresearchgate.netdntb.gov.ua A phenomenon known as the "ortho-fluorine effect" has been observed, where the presence of a fluorine atom on an aromatic ring directs the metal-mediated C-H activation to the C-H bond positioned ortho to the fluorine substituent. acs.orgacs.orgyork.ac.ukresearchgate.netdntb.gov.ua

Studies involving the C-H bond activation of fluorinated N,N-dimethylbenzylamines by benzyl manganese(I) pentacarbonyl [BnMn(CO)₅] have shown the formation of cyclomanganated tetracarbonyl complexes where the C-H bond activation occurs ortho-to-fluorine. acs.orgyork.ac.uk Computational and spectroscopic analyses suggest that a kinetically controlled irreversible σ-complex-assisted metathesis mechanism is operative in these reactions. acs.orgyork.ac.uk The ortho-fluorine effect influences both the kinetic and thermodynamic control of the C-H bond activation process. acs.orgacs.orgyork.ac.ukresearchgate.netdntb.gov.ua For instance, more stable manganacycles, which are imparted by an ortho-fluorine substituent, exhibit a slower rate of subsequent insertion reactions. acs.orgyork.ac.uk Manganese porphyrins and salen complexes have also been investigated for C-H fluorination, including the incorporation of radioactive ¹⁸F for applications in positron emission tomography (PET) imaging. nih.govnih.gov The mechanism of these reactions often involves a high-valent oxomanganese species that abstracts a hydrogen atom from the substrate, followed by the transfer of a fluorine atom from a manganese-fluoride intermediate. chemrxiv.orgnih.gov

Table 3: Manganese-Mediated C-H Bond Activation
Manganese SpeciesSubstrateKey ObservationMechanism
BnMn(CO)₅Fluorinated N,N-dimethylbenzylaminesortho-Fluorine effect directs C-H activation. acs.orgyork.ac.ukKinetically controlled σ-complex-assisted metathesis. acs.orgyork.ac.uk
Manganese porphyrins/salen complexesAliphatic and benzylic C-H bondsEnables C-H fluorination, including ¹⁸F labeling. nih.govnih.govHydrogen abstraction by oxo-Mn(V) followed by fluorine transfer. chemrxiv.orgnih.gov

Nucleophilic Fluorination Approaches (conceptual)

While electrophilic fluorinating agents are commonly used in transition-metal-catalyzed C-H fluorination, nucleophilic fluorination presents an alternative conceptual approach. Nucleophilic fluorine sources, such as metal fluoride salts, are often more economical. beilstein-journals.org However, their application in C-H fluorination is challenging due to the low nucleophilicity of the fluoride ion, its strong basicity which can lead to side reactions, and the low solubility of many metal fluorides in organic solvents. beilstein-journals.org

Conceptually, a nucleophilic fluorination of a benzylamine derivative could proceed through an Sɴ2-type mechanism on a pre-activated benzylic position. For instance, if the benzylic C-H bond could be converted into a C-L bond where L is a good leaving group, subsequent displacement with a nucleophilic fluoride source could yield the desired fluorinated product. However, this two-step process negates the advantages of direct C-H functionalization.

A more direct, albeit challenging, conceptual approach would involve the generation of a benzylic carbocation or a related electrophilic intermediate from the C-H bond, which could then be trapped by a nucleophilic fluoride source. This could potentially be achieved through photoredox catalysis or other oxidative methods. ucla.edu The development of catalytic systems that can effectively mediate the direct conversion of C-H bonds to C-F bonds using nucleophilic fluoride remains an active area of research. beilstein-journals.orgucla.edu Mechanistic studies on nucleophilic fluorination reactions, for example, the synthesis of fluorine-18 (B77423) labeled fluoroform, often involve computational analysis to understand the competing reaction pathways, such as Sɴ2 versus difluorocarbene formation. nih.gov

Enantioselective Synthesis and Chiral Resolution Techniques for Related Fluorinated Benzylamines

The synthesis of enantiomerically pure fluorinated benzylamines is crucial for their application as pharmaceuticals, as different enantiomers can exhibit distinct biological activities. Two primary strategies are employed to obtain single enantiomers: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective synthesis aims to create the desired stereocenter during the reaction. Copper-catalyzed enantioselective aza-Friedel-Crafts reactions between phenols and N-sulfonyl aldimines have been developed to produce chiral secondary benzylamines with high enantioselectivity (up to 99% ee). nih.gov Similarly, palladium-catalyzed asymmetric C-H functionalization, using chiral ligands or chiral transient directing groups, has been employed for the enantioselective synthesis of chiral benzylamines. rsc.org Photoenzymatic methods are also emerging as a powerful tool for the asymmetric synthesis of fluorinated compounds, including fluorinated amides with remote stereocenters. nih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). wikipedia.orgonyxipca.com The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Efficient resolution of fluorinated compounds, such as 3,3,3-trifluorolactic acid, has been achieved using chiral benzylamines as resolving agents. researchgate.net The choice of resolving agent and crystallization solvent is critical for successful separation. onyxipca.com Chiral column chromatography is another powerful technique for the separation of enantiomers. wikipedia.org

Table 4: Strategies for Obtaining Enantiomerically Pure Fluorinated Benzylamines
StrategyMethodKey Features
Enantioselective SynthesisTransition-metal catalysis (e.g., Cu, Pd) with chiral ligands/directing groups. rsc.orgnih.govDirect formation of the desired enantiomer with high enantiomeric excess.
Photoenzymatic catalysis. nih.govCombines the selectivity of enzymes with the power of photochemistry for asymmetric synthesis.
Chiral ResolutionDiastereomeric salt formation and crystallization. wikipedia.orgonyxipca.comA classical and often scalable method for separating enantiomers.
Chiral column chromatography. wikipedia.orgAn analytical and preparative technique for separating enantiomers based on differential interactions with a chiral stationary phase.

Salt Formation Protocols for N-Methyl-3-fluorobenzylamine Hydrochloride

The conversion of a free amine to its hydrochloride salt is a common practice in the pharmaceutical industry to improve properties such as solubility, stability, and ease of handling. nih.gov The formation of this compound involves the reaction of the free base, N-Methyl-3-fluorobenzylamine, with hydrochloric acid.

A typical protocol involves dissolving the free amine in a suitable organic solvent, such as ethyl acetate, diethyl ether, or isopropanol. google.com A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or gaseous hydrogen chloride is then added to the solution of the amine. google.com The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration. rsc.org The resulting solid is then typically washed with the solvent to remove any unreacted starting materials and dried to yield the pure hydrochloride salt. The formation of the salt can be confirmed by analytical techniques such as NMR spectroscopy and X-ray crystallography. nih.gov In some cases, aqueous hydrochloric acid can be used, followed by evaporation of the water and recrystallization from an appropriate solvent system. google.com

Chemical Reactivity and Mechanistic Investigations of N Methyl 3 Fluorobenzylamine Hydrochloride

Reactivity of the Secondary Amine Functionality

The secondary amine group in N-Methyl-3-fluorobenzylamine is a versatile functional group, participating in a variety of nucleophilic reactions.

The secondary amine of N-Methyl-3-fluorobenzylamine readily undergoes acylation and amidation reactions to form N-substituted amides. These reactions are fundamental in organic synthesis for creating carbon-nitrogen bonds. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or carboxylic acid.

Recent research has focused on developing more efficient and environmentally friendly amidation methods. For instance, direct amidation of carboxylic acids, which avoids the pre-activation of the acid, can be achieved using various reagents like boric acid or silicon-based compounds such as methyltrimethoxysilane (B3422404) (MTM). nih.govresearchgate.net These methods offer high yields and simple workup procedures. nih.gov The reaction of N-Methyl-3-fluorobenzylamine with different acylating agents can produce a diverse library of novel amide compounds, which are of interest in medicinal chemistry. worktribe.comnih.gov

Table 1: Examples of Acylation/Amidation Reactions

Acylating Agent Catalyst/Reagent Product Type Potential Yield
Acyl Chloride Base (e.g., Pyridine) N-acyl-N-methyl-3-fluorobenzylamine High
Carboxylic Acid Boric Acid N-acyl-N-methyl-3-fluorobenzylamine Good
Ester Sodium Amidoborane (NaNH₂BH₃) N-acyl-N-methyl-3-fluorobenzylamine High (Quantitative) nih.gov
Carboxylic Acid Methyltrimethoxysilane (MTM) N-acyl-N-methyl-3-fluorobenzylamine High nih.gov

N-Methyl-3-fluorobenzylamine can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netwjpsonline.com This reaction is typically catalyzed by an acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the C=N double bond is a reversible process. nih.gov

The stability and reactivity of the resulting Schiff base can be influenced by the nature of the substituents on both the amine and the carbonyl compound. wjpsonline.com These compounds are valuable intermediates in organic synthesis and have applications in various fields, including medicinal chemistry. science.gov

Table 2: Schiff Base Formation

Carbonyl Compound Reaction Conditions Product
Benzaldehyde Acid or Base Catalyst, Reflux N-(3-fluorobenzyl)-N-methyl-1-phenylmethanimine
Acetone Acid or Base Catalyst, Reflux N-(3-fluorobenzyl)-N-methylpropan-2-imine
Substituted Benzaldehydes Neutral conditions, various solvents Substituted N-benzylidene-N-methyl-3-fluorobenzylaminium

The secondary amine of N-Methyl-3-fluorobenzylamine can react with isocyanates, phosgene (B1210022) equivalents, or chloroformates to yield urea (B33335) and carbamate (B1207046) derivatives, respectively. conicet.gov.arorganic-chemistry.org The synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate. nih.gov Modern methods avoid hazardous reagents like phosgene by using substitutes such as N,N′-carbonyldiimidazole (CDI) or S,S-dimethyl dithiocarbonate. nih.gov

Carbamates can be synthesized from amines, urea, and alcohols using a catalyst, providing an environmentally friendly route. rsc.org These derivatives are significant in medicinal chemistry and drug discovery. nih.gov

Table 3: Synthesis of Urea and Carbamate Derivatives

Reagent Product Type Synthesis Method
Phenyl Isocyanate Urea Reaction with amine in a suitable solvent organic-chemistry.org
N,N'-Carbonyldiimidazole (CDI) + another amine Unsymmetrical Urea Safer phosgene substitute method nih.gov
Phenyl Chloroformate Carbamate Reaction with amine in the presence of a base
Urea + Alcohol Carbamate Catalytic conversion (e.g., over TiO₂–Cr₂O₃/SiO₂) rsc.org

Aromatic Ring Reactivity and the Electronic Influence of the Fluoro Substituent

The fluorine atom at the meta-position of the benzylamine (B48309) significantly influences the reactivity of the aromatic ring.

In electrophilic aromatic substitution (EAS) reactions, the fluorine atom and the N-methylbenzyl group exert competing electronic effects on the aromatic ring. The fluorine atom is an ortho-, para-directing deactivator. libretexts.orgquora.com It deactivates the ring towards electrophilic attack through its strong electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. researchgate.net

The N-methylbenzyl group is generally considered an activating, ortho-, para-directing group. ijrar.org However, under the acidic conditions often used for EAS, the amine can be protonated to form an ammonium (B1175870) salt (-CH₂NH₂⁺CH₃), which is a strongly deactivating, meta-directing group.

Transition metal-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In this context, the amine group of N-Methyl-3-fluorobenzylamine can act as a directing group, guiding a metal catalyst to activate a C-H bond at the ortho position (C2 or C6). nih.gov

The presence of a substituent ortho to the directing group, known as the "ortho effect," can significantly influence the efficiency and outcome of the C-H activation. nih.govresearchgate.net In the case of N-Methyl-3-fluorobenzylamine, the fluorine atom is meta to the directing group, so a direct ortho effect from the fluorine is not expected. However, the fluorine's electronic influence can still affect the regioselectivity of the C-H activation.

Studies on related fluorinated benzylamines have shown that palladium-catalyzed cyclopalladation can be non-selective, leading to a mixture of regioisomeric products where the metal has inserted into the C-H bond either ortho or para to the fluorine atom. nih.govacs.orgresearchgate.net The choice of palladium source (e.g., palladium acetate (B1210297) vs. palladium chloride) can alter the reaction mechanism and, consequently, the regioselectivity of the C-H activation. nih.govacs.orgresearchgate.net This highlights the subtle electronic and steric factors that govern these advanced transformations. nih.gov

Coordination Chemistry and Organometallic Transformations involving N-Methyl-3-fluorobenzylamine Hydrochloride

This compound serves as a versatile precursor to a ligand that engages in a variety of organometallic transformations, most notably cyclometallation reactions. The presence of the nitrogen donor atom and activatable C-H bonds on the aromatic ring makes it a suitable candidate for the formation of stable metallacycles with various transition metals. These reactions are of significant interest due to the potential applications of the resulting cyclometallated complexes in catalysis, materials science, and medicinal chemistry.

Cyclometallation Reactions with Transition Metals (e.g., Pd, Ir, Rh, Ru)

Cyclometallation involves the intramolecular activation of a C-H bond by a coordinated metal center, leading to the formation of a metallacycle. For N-methyl-3-fluorobenzylamine, this typically occurs at one of the ortho positions on the fluorophenyl ring, resulting in a five-membered C^N palladacycle.

Palladium: The cyclopalladation of fluorinated benzylamines has been a subject of detailed mechanistic studies. Research on the closely related N,N-dimethyl-3-fluorobenzylamine reveals that its reaction with palladium(II) acetate, which exists as a trimer, Pd₃(OAc)₆, can lead to the formation of dinuclear and trinuclear palladium(II) complexes. The regioselectivity of the C-H activation is subtly influenced by the reaction conditions, such as the stoichiometry of the reactants and the solvent employed. This suggests that the speciation of palladium in solution plays a crucial role in the reaction pathway.

The general scheme for the cyclopalladation of a fluorinated benzylamine with palladium(II) acetate can be depicted as follows, leading to a mixture of regioisomeric products where the palladation occurs either ortho or para to the fluorine atom.

Figure 1: General scheme for the cyclopalladation of a fluorinated N,N-dimethylbenzylamine.

Ruthenium: While specific studies on the cyclometallation of N-methyl-3-fluorobenzylamine with ruthenium are not extensively documented in the literature, the cycloruthenation of analogous N,N-dimethylbenzylamine provides a valuable precedent. The reaction of [RuCl₂(p-cymene)]₂ with N,N-dimethylbenzylamine in the presence of a base like potassium acetate in methanol (B129727) at room temperature can afford stable (N^C)-cyclometallated ruthenium(II) complexes. rsc.org This process involves the activation of a C-H bond and deprotonation to form the metallacycle. rsc.org It is plausible that N-methyl-3-fluorobenzylamine would undergo a similar reaction, potentially with the electronic influence of the fluorine atom affecting the rate and regioselectivity of the C-H activation.

Iridium and Rhodium: The cyclometallation of benzylamines and related compounds with iridium and rhodium complexes is a well-established method for the synthesis of stable organometallic compounds. Dinuclear iridium complexes of the general formula [(C^N)₂Ir(μ-Cl)]₂ are known to be effective catalysts for various organic transformations. nih.gov Similarly, rhodium(III) complexes can be synthesized through one-pot reactions involving the dirhodium complex [Cp*RhCl₂]₂, an aniline, and a terminal alkyne to form N-containing cyclometallated rhodium complexes. ntu.edu.sg Although direct examples with N-methyl-3-fluorobenzylamine are scarce, the general reactivity patterns of these metals suggest that it would be a viable substrate for cyclometallation, likely forming stable five-membered metallacycles.

Ligand Design and Coordination Modes

The N-methyl-3-fluorobenzylamine ligand primarily coordinates to metal centers in a bidentate fashion, forming a C^N chelate. In this coordination mode, the nitrogen atom of the methylamino group and a carbon atom from the fluorophenyl ring bind to the metal center. This creates a stable five-membered ring structure, which is a common motif in organometallic chemistry.

The versatility of this ligand framework allows for modifications to tune the electronic and steric properties of the resulting metal complexes. For instance, the substituents on the nitrogen atom and the aromatic ring can be altered to influence the reactivity and catalytic activity of the metal center. The presence of the fluorine atom at the 3-position of the benzyl (B1604629) ring introduces an electronic perturbation that can affect the strength of the metal-carbon and metal-nitrogen bonds, as well as the reactivity of the C-H bonds on the aromatic ring.

The coordination of N-methyl-3-fluorobenzylamine as a C^N ligand is a key feature in its organometallic chemistry, providing a robust scaffold for the design of catalysts and functional materials.

Supramolecular Assembly and Intermolecular Interactions

The hydrochloride salt of N-methyl-3-fluorobenzylamine introduces the potential for various non-covalent interactions, which can lead to the formation of ordered supramolecular structures in the solid state. These interactions are crucial in determining the crystal packing and physical properties of the compound.

Hydrogen Bonding Networks in Crystalline Structures

As a hydrochloride salt, N-methyl-3-fluorobenzylamine contains an ammonium proton (N-H) and a chloride anion, which are excellent hydrogen bond donors and acceptors, respectively. In the crystalline state, it is expected that strong N-H···Cl hydrogen bonds would be a dominant feature of the crystal packing. These interactions could link the individual molecules into one-, two-, or three-dimensional networks.

Host-Guest Interactions with Macrocyclic Receptors

The benzylammonium moiety of this compound makes it a potential guest for various macrocyclic hosts, such as crown ethers, cyclodextrins, and cucurbit[n]urils. nih.gov These host-guest interactions are driven by a combination of non-covalent forces, including hydrogen bonding, ion-dipole interactions, and hydrophobic effects.

For example, the ammonium group can form strong hydrogen bonds with the oxygen atoms of a crown ether, leading to the formation of a stable inclusion complex. Similarly, the hydrophobic fluorophenyl group can be encapsulated within the cavity of a cyclodextrin (B1172386) or cucurbit[n]uril in an aqueous environment. The specificity and strength of these interactions would depend on the size and shape complementarity between the host and the guest, as well as the solvent system. The study of such host-guest systems is a vibrant area of supramolecular chemistry with applications in sensing, drug delivery, and molecular machines. nih.gov

Exploratory Studies of C-F Bond Activation (general for fluorinated compounds)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. However, the development of methods to cleave and functionalize C-F bonds is of great interest due to the prevalence of organofluorine compounds in pharmaceuticals, agrochemicals, and materials. Transition metal complexes have emerged as powerful tools for C-F bond activation, often proceeding through oxidative addition or other mechanistic pathways. nih.govchem8.org

In the context of fluorinated benzylamines like N-methyl-3-fluorobenzylamine, the C-F bond is on an aromatic ring and is generally less reactive than benzylic or aliphatic C-F bonds. However, in the presence of a suitable transition metal center, particularly one that has already engaged in a cyclometallation reaction, the C-F bond can be brought into close proximity to the metal, potentially facilitating its activation.

Mechanistic studies on the interaction of transition metal complexes with fluoroaromatics have shown that the competition between C-H and C-F bond activation is highly dependent on the metal, its ligand sphere, and the substrate. nih.gov For instance, with some metal centers, the thermodynamic product is the metal fluoride (B91410) resulting from C-F activation, even if C-H activation is kinetically preferred. The electronic properties of the fluorinated ligand can also play a crucial role. While specific exploratory studies on the C-F bond activation of N-methyl-3-fluorobenzylamine are not widely reported, the general principles of organometallic chemistry suggest that its cyclometallated complexes could be interesting platforms for investigating such transformations. The proximity of the C-F bond to the metal center in a pre-formed metallacycle could provide a unique opportunity to study this challenging but important reaction.

Advanced Characterization and Spectroscopic Analysis of N Methyl 3 Fluorobenzylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of N-Methyl-3-fluorobenzylamine Hydrochloride. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons, the benzylic methylene (B1212753) protons, and the N-methyl protons. Due to the presence of the hydrochloride, the amine proton becomes an ammonium (B1175870) proton (-NH₂⁺-), which may be observable and can exhibit coupling with adjacent protons.

The aromatic region of the spectrum is expected to show complex multiplets due to the fluorine substitution at the meta position, which breaks the symmetry of the benzene (B151609) ring. The protons on the aromatic ring will exhibit spin-spin coupling with each other and with the fluorine atom. The benzylic protons, adjacent to the nitrogen atom, typically appear as a singlet or a multiplet depending on the coupling with the ammonium proton. The N-methyl protons also give rise to a distinct signal, which may show coupling to the ammonium proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic CH7.0 - 7.5Multiplet
Benzylic CH₂~ 4.2Singlet or Doublet
N-Methyl CH₃~ 2.7Singlet or Doublet
Ammonium NH₂⁺VariableBroad Singlet or Triplet

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum will feature signals for the aromatic carbons, the benzylic carbon, and the N-methyl carbon. The carbon atoms in the aromatic ring will show coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.), which can be a valuable tool for assigning the aromatic signals. The chemical shifts of the benzylic and N-methyl carbons are influenced by the electronegativity of the adjacent nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-F160 - 165 (doublet, ¹JCF)
Aromatic CH115 - 135
Aromatic C-C135 - 140
Benzylic CH₂50 - 55
N-Methyl CH₃30 - 35

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of the fluorine atom in this compound. Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, ¹⁹F NMR spectra are relatively easy to acquire and interpret. The spectrum for this compound would be expected to show a single resonance for the fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will exhibit coupling to nearby protons, particularly the ortho and para protons on the aromatic ring, providing further structural confirmation.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edu For this compound, HSQC would show correlations between the benzylic protons and the benzylic carbon, the N-methyl protons and the N-methyl carbon, and each aromatic proton with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include those from the benzylic protons to the aromatic carbons and the N-methyl carbon, and from the N-methyl protons to the benzylic carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry provides the molecular weight of the free base (N-Methyl-3-fluorobenzylamine) and offers insights into its structure through fragmentation analysis. The hydrochloride salt itself is not typically observed directly in the gas phase.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the free base, N-Methyl-3-fluorobenzylamine. The fragmentation pattern of amines is often dominated by alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, the major fragmentation pathways would likely involve the loss of a hydrogen radical to form an iminium ion, or the cleavage of the benzylic C-N bond.

Table 3: Predicted Key Mass Spectral Fragments for N-Methyl-3-fluorobenzylamine

m/zPossible Fragment Ion
139[M]⁺ (Molecular ion)
138[M-H]⁺
109[C₇H₅F]⁺ (Fluorotropylium ion)
44[CH₃NH=CH₂]⁺

Note: These are predicted fragments for the free base under typical EI-MS conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound provides valuable information about the functional groups present. As a hydrochloride salt of a secondary amine, the spectrum will be characterized by the presence of an ammonium group (-NH₂⁺-).

Key vibrational modes include:

N-H Stretching: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium group.

N-H Bending: An absorption band around 1500-1600 cm⁻¹ is characteristic of the N-H bending vibration.

Aromatic C-H Stretching: Sharp peaks are expected just above 3000 cm⁻¹.

Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-N Stretching: This vibration typically appears in the 1000-1250 cm⁻¹ range.

C-F Stretching: A strong absorption band in the region of 1000-1300 cm⁻¹ is expected due to the C-F bond.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Ammonium)2400 - 3200 (broad, strong)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
N-H Bend (Ammonium)1500 - 1600
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1000 - 1250
C-F Stretch1000 - 1300 (strong)

Note: Predicted values are based on typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Determination and Conformation

The analysis of related hydrochloride salt forms of other active pharmaceutical ingredients (APIs) often shows them crystallizing in common crystal systems such as monoclinic or triclinic. nih.govmdpi.com The protonation of the nitrogen atom by the hydrochloric acid would be confirmed, along with the ionic interaction between the resulting ammonium cation and the chloride anion. Furthermore, the crystal packing arrangement, which details the intermolecular interactions such as hydrogen bonding and van der Waals forces, would be elucidated. This information is critical for understanding the physical properties of the solid material, including its stability and solubility. nih.gov While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for unambiguous solid-state structure determination.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a range of techniques used to separate and purify components of a mixture. nih.gov For this compound, various chromatographic methods are essential for monitoring its synthesis, purifying the final product, and assessing its enantiomeric purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method widely used to monitor the progress of chemical reactions. nih.govresearchgate.net In the synthesis of N-Methyl-3-fluorobenzylamine, TLC allows a chemist to track the consumption of the starting material (e.g., 3-fluorobenzylamine) and the formation of the methylated product. The separation is based on the differential partitioning of compounds between a stationary phase (typically a glass plate coated with silica (B1680970) gel) and a mobile phase (an eluting solvent system). chemistryhall.com

A small spot of the reaction mixture is applied to the bottom of the TLC plate, which is then placed in a chamber containing the eluent. As the solvent moves up the plate by capillary action, compounds with lower polarity travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. Visualization is commonly achieved using a UV lamp, as aromatic compounds absorb UV light. nih.govchemistryhall.com By comparing the spots of the reaction mixture to those of the starting material and product standards, the reaction's completion can be determined.

Table 1: Hypothetical TLC Data for the Synthesis of N-Methyl-3-fluorobenzylamine Stationary Phase: Silica Gel; Mobile Phase: 80:20 Hexane (B92381):Ethyl Acetate (B1210297)

CompoundPolarityExpected Rf Value
3-Fluorobenzylamine (B89504) (Starting Material)Higher~ 0.3
N-Methyl-3-fluorobenzylamine (Product)Lower~ 0.5

Column Chromatography for Purification

Column chromatography is a preparative technique used to purify chemical compounds from a mixture on a larger scale than TLC. chemistryhall.com It operates on the same principles of separation as TLC, utilizing a stationary phase (commonly silica gel) packed into a glass column. After a synthesis, the crude N-Methyl-3-fluorobenzylamine product mixture is loaded onto the top of the column.

An appropriate solvent system, typically optimized using TLC, is then passed through the column. chemistryhall.com The components of the mixture move through the column at different rates depending on their polarity, allowing for their separation. Fractions of the eluent are collected sequentially and analyzed (often by TLC) to identify those containing the pure desired product. The solvent is then removed from the pure fractions, yielding the purified N-Methyl-3-fluorobenzylamine. This method is effective for removing unreacted starting materials and synthetic byproducts. reddit.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since N-Methyl-3-fluorobenzylamine is a chiral compound, it exists as a pair of enantiomers (R and S forms). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.govunife.it

The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. nih.gov The sample is injected into the HPLC system, and a mobile phase, often a mixture of solvents like hexane and an alcohol (e.g., 2-propanol) or acetonitrile (B52724) and a buffer, carries it through the chiral column. nih.govwiley-vch.de A detector, typically UV, measures the concentration of each enantiomer as it elutes from the column, producing a chromatogram with two distinct peaks for the R and S enantiomers. The relative area of these peaks is used to calculate the enantiomeric excess (ee). nih.gov

Table 2: Representative Chiral HPLC Data for Enantiomeric Separation Column: Chiralpak® IB; Mobile Phase: 90:10 Hexane:2-Propanol; Detection: UV at 254 nm

EnantiomerRetention Time (minutes)
(R)-N-Methyl-3-fluorobenzylamine8.31
(S)-N-Methyl-3-fluorobenzylamine11.40

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a crucial check of a sample's purity and confirms its empirical formula.

For this compound, the molecular formula is C₈H₁₁ClFN. From this formula, the theoretical percentage of each element can be calculated. A highly purified sample should yield experimental results that are in close agreement (typically within ±0.4%) with the calculated values.

Table 3: Elemental Analysis Data for this compound (C₈H₁₁ClFN) Molecular Weight: 175.63 g/mol

ElementTheoretical %Found % (Hypothetical)
Carbon (C)54.7154.68
Hydrogen (H)6.316.35
Chlorine (Cl)20.1920.15
Fluorine (F)10.8210.79
Nitrogen (N)7.977.95

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a physical property of chiral substances, which have the ability to rotate the plane of plane-polarized light. This phenomenon is measured using a polarimeter. Enantiomers rotate light by an equal magnitude but in opposite directions. One enantiomer will be dextrorotatory (rotating light to the right, designated as (+)), while the other will be levorotatory (rotating light to the left, designated as (-)). sigmaaldrich.com A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. sigmaaldrich.com

For an enantiomerically pure or enriched sample of this compound, measuring the specific rotation provides a valuable assessment of its chiral purity. The specific rotation [α] is a standardized value calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. By comparing the specific rotation of a synthesized sample to the known value for the pure enantiomer, the enantiomeric excess (ee) can be determined. This technique is complementary to chiral HPLC for confirming the optical purity of chiral compounds. nih.gov

Computational and Theoretical Investigations of N Methyl 3 Fluorobenzylamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of N-Methyl-3-fluorobenzylamine Hydrochloride. Methods like Density Functional Theory (DFT) are employed to optimize the molecule's geometry and calculate its electronic properties. researchgate.net Key areas of analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. These maps reveal electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how the molecule will interact with other reagents. For this compound, the electronegative fluorine atom and the protonated amine group significantly influence the electronic landscape.

Table 1: Representative Quantum Chemical Properties

Calculated PropertyRepresentative ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability
LUMO Energy-0.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)8.0 eVCorrelates with chemical stability and reactivity
Dipole Moment3.2 DMeasures the polarity of the molecule
Mulliken Charge on F-0.45 eQuantifies the partial negative charge on the fluorine atom

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions at the atomic level. nih.govnih.gov By applying DFT, researchers can map out the entire potential energy surface of a reaction involving this compound. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. mdpi.comresearchgate.net

The calculation of activation energies—the energy barrier that must be overcome for a reaction to proceed—helps in predicting reaction rates and determining the most favorable reaction pathway among several possibilities. rsc.org Furthermore, DFT studies can elucidate the role of solvents in a reaction, showing how different solvent environments can stabilize or destabilize transition states and intermediates, thereby influencing reaction outcomes. mdpi.comresearchgate.net

DFT calculations are particularly powerful in predicting the selectivity of chemical reactions. For a molecule like this compound, reactions could potentially occur at several sites. DFT can be used to calculate the energies of the transition states leading to different regioisomers, with the lowest-energy pathway corresponding to the major product observed experimentally. rsc.org This is crucial for designing synthetic routes that yield a specific desired isomer.

Similarly, when new chiral centers are formed, DFT can determine the stereoselectivity of a reaction. By modeling the transition states leading to different stereoisomers (e.g., R/S or cis/trans), the calculations can predict which isomer will be preferentially formed. rsc.org This analysis helps explain the origins of stereoselectivity and aids in the design of more efficient asymmetric syntheses. rsc.org

The presence of a fluorine atom on an aromatic ring can significantly influence its reactivity, a phenomenon often explored in the context of C-H activation. The "ortho-fluorine effect" describes the enhanced reactivity of C-H bonds located ortho (adjacent) to a fluorine substituent. nih.govworktribe.com Fluorine's high electronegativity leads to an inductive withdrawal of electron density, which increases the acidity of the ortho-protons and facilitates their removal during metallation reactions. nih.gov

While this compound has a fluorine atom in the meta position, DFT studies are essential for understanding its electronic influence on the entire ring. These calculations can quantify the changes in acidity of all C-H bonds on the benzene (B151609) ring, providing a complete picture of how the fluorine substituent directs reactivity. This knowledge is critical for predicting the outcomes of transition-metal-catalyzed C-H functionalization reactions, a modern strategy for efficient molecule synthesis. rsc.org The fluorine atom is known to promote ortho-C-H metalation, a principle that can be exploited even in meta-substituted compounds to achieve selective functionalization. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements (conformers) of the molecule in different environments, such as in a solvent. ajchem-a.com

These simulations model the molecule and its surroundings (e.g., water molecules) using a force field, which describes the potential energy of the system based on the positions of its atoms. nih.gov By simulating the system for nanoseconds or longer, researchers can observe how the molecule moves, rotates, and interacts with its environment. This is particularly useful for understanding intermolecular interactions, such as hydrogen bonding between the amine hydrochloride group and solvent molecules, which dictates its solubility and behavior in solution. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterExample Value/TypePurpose
Force FieldOPLS, CHARMMDescribes the physics of atomic interactions
Water ModelTIP3PSimulates the behavior of water as a solvent
System Size~50,000 atomsDefines the simulation box containing the molecule and solvent
Simulation Time100 nanoseconds (ns)Duration of the simulation to observe molecular motion
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature

In Silico Modeling for Structure-Activity Relationship (SAR) Derivation in Context of Precursor Utility

In silico modeling is a powerful approach for establishing Structure-Activity Relationships (SAR). In the context of this compound as a synthetic precursor, SAR studies aim to understand how modifications to its structure would affect its utility in subsequent reactions.

By computationally generating a library of virtual analogs—for example, by moving the fluorine atom to the ortho or para position, or by changing the N-methyl group—researchers can calculate key properties (descriptors) for each analog. These descriptors can include electronic properties (like HOMO/LUMO energies) and steric properties. Statistical models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then be built to correlate these descriptors with a desired outcome, such as reaction yield or selectivity. This in silico screening process allows for the rational selection of the most promising precursors for a specific synthetic target, saving significant time and resources compared to a purely experimental approach. worktribe.com

Predictive Modeling of Synthetic Pathways and Reaction Selectivity

Computational chemistry is increasingly used to predict and optimize entire synthetic pathways. For a target molecule that can be synthesized from this compound, predictive modeling can help identify the most efficient and selective reaction sequences.

This involves using quantum chemical methods to evaluate the thermodynamics (reaction energies) and kinetics (activation barriers) of each proposed step in a synthetic route. By comparing the computed energy profiles of different potential pathways, chemists can identify the most energetically favorable route. Furthermore, as discussed earlier, these models can predict the chemo-, regio-, and stereoselectivity of each reaction, providing a detailed forecast of the expected products and byproducts. This predictive capability is invaluable for troubleshooting challenging syntheses and for the de novo design of novel, efficient synthetic strategies.

Applications of N Methyl 3 Fluorobenzylamine Hydrochloride in Advanced Organic Synthesis Research

Utilization as a Crucial Intermediate in the Synthesis of Complex Organic Molecules

The chemical reactivity of N-Methyl-3-fluorobenzylamine hydrochloride makes it an important intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. It can participate in a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions, allowing for its incorporation into larger molecular frameworks. designer-drug.com

Researchers have utilized benzylamine (B48309) derivatives in the synthesis of biologically active heterocyclic systems. For instance, in the preparation of 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives, a benzylamine moiety is introduced to the indole (B1671886) nitrogen. nih.gov This key step is crucial for building the final molecular structure, which has been evaluated for antifungal properties. nih.gov The synthesis often involves the reaction of a substituted benzyl (B1604629) halide with an appropriate indole precursor, followed by further functionalization at the 3-position to yield the target compounds.

Similarly, the synthesis of 1-methyl-3-pyrrolidinol, a key intermediate for certain pharmaceuticals, involves ring-closure reactions where an amine is a critical component. google.com While not directly using this compound, the methodology highlights how N-alkylated amine structures are fundamental to forming heterocyclic rings, a common strategy in the synthesis of complex natural products and pharmaceutical agents. google.com The N-methyl group and the fluorobenzyl moiety of the title compound provide predefined structural elements that can be strategically integrated into a larger synthetic target.

Derivatization for the Preparation of Molecular Probes and Ligands

The this compound framework is an excellent starting point for the synthesis of molecular probes and ligands designed to interact with and report on biological systems. The fluorobenzyl group is particularly useful in the development of probes for Positron Emission Tomography (PET), where a fluorine-18 (B77423) (¹⁸F) isotope can be incorporated.

A key example is the development of ¹⁸F-labeled benzyldiamine derivatives as flexible probes for imaging cerebral β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov In these syntheses, a fluorobenzylamine derivative serves as a core component of the final imaging agent. nih.govnih.gov The synthesis of 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA) from 4-[¹⁸F]fluorobenzonitrile has been automated, making this crucial building block more accessible for developing novel PET tracers. nih.gov This automated process allows for the reliable production of the probe in high radiochemical yield and purity. nih.gov

Furthermore, benzylamine derivatives have been used to create fluorescent probes. Benzylamine-substituted Boron Dipyrromethene (BODIPY) dyes have been synthesized and studied for their photophysical properties and application in bioimaging. ntu.ac.uk The position of the benzylamino group on the BODIPY core significantly influences the spectral properties, such as absorption and emission wavelengths. ntu.ac.uk These probes have demonstrated high potential for use in fluorescence lifetime imaging of living cells.

Table 1: Examples of Probes and Ligands Derived from Benzylamine Scaffolds

Probe/Ligand Class Derivative Example Application Key Features
PET Probe [¹⁸F]Benzyldiamine derivatives Imaging β-amyloid plaques nih.gov High binding affinity, rapid body excretion nih.gov
Fluorescent Probe Benzylamino-substituted BODIPY Fluorescence lifetime imaging ntu.ac.uk Tunable spectral properties ntu.ac.uk

Precursor in the Development of Targeted Chemical Entities for Biological Research

This compound is a valuable precursor for creating novel chemical entities designed to interact with specific biological targets, such as enzymes or receptors. The strategic introduction of the N-methyl-3-fluorobenzyl moiety can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

One area of research involves the synthesis of enzyme inhibitors. Derivatives of benzylamine have been synthesized and evaluated as inhibitors of copper amine oxidases (CAOs), a class of enzymes involved in various cellular processes. nih.gov By modifying the substituents on the benzylamine core, researchers have developed reversible and selective inhibitors of benzylamine oxidase (BAO). nih.gov Similarly, novel N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines have been designed and synthesized as selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov These studies demonstrate that the benzylamine scaffold is a suitable foundation for developing potent and selective enzyme inhibitors.

The compound also serves as a starting material for potential therapeutic agents in other disease areas. For example, new benzylamine derivatives have been synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. openmedicinalchemistryjournal.com In a different context, the N-methylation of norbelladine (B1215549) derivatives, which contain a benzylamine-like structure, was shown to enhance inhibition of butyrylcholinesterase, an enzyme relevant to Alzheimer's disease research. mdpi.com These examples underscore the role of this compound as a foundational structure in the quest for new biologically active molecules. nih.gov

Table 2: Biologically Active Compounds Derived from Benzylamine Precursors

Compound Class Biological Target/Activity Research Application
Substituted Benzylamines Copper Amine Oxidases (CAOs) nih.gov Development of selective enzyme inhibitors nih.gov
Triazolyl Propargylamines Monoamine Oxidase B (MAO-B) nih.gov Potential anti-Alzheimer compounds nih.gov
Halogenated Benzylamines Mycobacterium tuberculosis openmedicinalchemistryjournal.com Antituberculosis drug discovery openmedicinalchemistryjournal.com
N-methylated Norbelladines Butyrylcholinesterase (BuChE) mdpi.com Alzheimer's disease research mdpi.com

Chiral Auxiliary or Ligand Scaffold Development in Asymmetric Catalysis

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. sigmaaldrich.com Chiral benzylamine-related structures are well-established as effective chiral auxiliaries. google.com While this compound itself is achiral, it provides a scaffold that can be readily resolved or modified to create chiral derivatives for use in asymmetric catalysis.

The development of chiral ligands for transition-metal catalysts is another key area of asymmetric synthesis. N-heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts, and chiral NHCs can induce high enantioselectivity in various reactions. researchgate.net The synthesis of these chiral ligands often starts from readily available chiral building blocks, and chiral benzylamines are frequently employed for this purpose. A chiral version of N-Methyl-3-fluorobenzylamine could be incorporated into an NHC ligand structure, where the fluorinated benzyl group could influence the steric and electronic environment of the catalytic center, potentially leading to improved selectivity and reactivity.

The asymmetric synthesis of specialized amino acids, such as 3-azide-4-fluoro-L-phenylalanine, has been achieved using methods like Schöllkopf's alkylation, which relies on a chiral auxiliary to control stereochemistry. nih.gov This highlights the general principle of using chiral building blocks to construct enantiomerically pure complex molecules, a role for which derivatives of N-Methyl-3-fluorobenzylamine are conceptually well-suited. google.com

Reactant in Methodological Studies Investigating Reaction Kinetics and Mechanisms

The study of reaction kinetics and mechanisms provides fundamental insights into how chemical transformations occur, enabling the optimization of existing reactions and the development of new synthetic methods. Substituted benzylamines are often used as model substrates in these studies due to their well-defined structure and reactivity.

The fluorine atom on this compound acts as an electronic probe. Its electron-withdrawing nature can influence the nucleophilicity of the amine and the reactivity of the aromatic ring. By comparing the reaction rates and outcomes of 3-fluorobenzylamine (B89504) derivatives with their non-fluorinated or differently substituted counterparts, researchers can elucidate the electronic effects on reaction mechanisms. For example, in N-heterocyclic carbene (NHC) catalyzed reactions, the mechanism often involves the formation of a Breslow intermediate through the nucleophilic attack of the NHC on an aldehyde. nih.gov If a fluorobenzaldehyde derivative were used, the fluorine atom would impact the electrophilicity of the aldehyde carbon, thereby affecting the kinetics of intermediate formation.

Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to model reaction pathways and transition states. nih.gov The defined structure of this compound makes it a suitable candidate for such in silico studies, helping to rationalize experimental observations and predict reactivity in new chemical transformations.

Future Research Directions and Unexplored Avenues for N Methyl 3 Fluorobenzylamine Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-Methyl-3-fluorobenzylamine Hydrochloride and related compounds traditionally relies on multi-step processes, such as the reductive amination of 3-fluorobenzaldehyde (B1666160) with methylamine (B109427), followed by salt formation. While effective, these methods often involve hazardous reagents, multiple purification steps, and significant solvent waste. Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic strategies.

Key areas for exploration include:

Catalytic Reductive Amination: Moving beyond stoichiometric reducing agents like sodium borohydride, research into catalytic hydrogenation using earth-abundant metal catalysts (e.g., nickel, iron) represents a greener alternative. alfa-chemistry.com The development of highly active and selective catalysts could enable the reaction to proceed under milder conditions with higher efficiency.

Biocatalytic Synthesis: The use of enzymes, such as transaminases or engineered biocatalysts, offers a highly selective and environmentally benign route. researchgate.net A potential pathway could involve the biocatalytic amination of a suitable precursor, providing high enantioselectivity if a chiral center were desired, and operating in aqueous media under ambient conditions. researchgate.net

Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force (e.g., grinding or milling) to drive reactions, present a significant opportunity for sustainable synthesis. mdpi.com Investigating the direct reaction of 3-fluorobenzaldehyde and a methylamine source under ball-milling conditions could drastically reduce solvent use and potentially shorten reaction times. mdpi.com

Synthesis StrategyPotential AdvantagesRelevant Research Area
Catalytic HydrogenationUse of H₂ as a clean reductant, potential for reusable catalysts.Green Chemistry, Heterogeneous Catalysis
BiocatalysisHigh selectivity, mild reaction conditions, aqueous media.Biotechnology, Enzyme Engineering
MechanochemistrySolvent-free or low-solvent conditions, reduced waste, rapid reactions.Green Chemistry, Materials Science

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. Integrating the synthesis of this compound into flow chemistry and automated platforms could offer substantial benefits in terms of safety, reproducibility, and scalability.

Future research in this area should target:

End-to-End Flow Synthesis: Designing a continuous flow process that integrates the key reaction steps (e.g., imine formation, reduction, and salt formation/crystallization) into a single, uninterrupted sequence. thieme-connect.de This would involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline the process and simplify purification. thieme-connect.de

Automated Reaction Optimization: Utilizing automated synthesis platforms, which employ robotics and real-time analytics, to rapidly screen and optimize reaction parameters. sigmaaldrich.comyoutube.com Such platforms can systematically vary temperature, pressure, stoichiometry, and catalyst loading to identify the most efficient conditions for synthesis, significantly accelerating process development. scripps.edu These systems allow for high-throughput experimentation to quickly map the reaction landscape. youtube.comimperial.ac.uk

Exploration of Unconventional Reactivity Patterns

The electronic properties conferred by the fluorine atom on the aromatic ring can be exploited to explore unconventional reactivity. The fluorine atom's inductive electron-withdrawing effect and its potential to act as a directing group open up avenues for novel chemical transformations that are not readily accessible with non-fluorinated analogues.

Promising areas of investigation include:

C-H Activation: The fluorine substituent can influence the regioselectivity of C-H activation on the aromatic ring. nih.gov Research could focus on transition-metal-catalyzed C-H functionalization at positions ortho or meta to the fluorine atom, enabling the direct introduction of new functional groups (e.g., aryl, alkyl, or heteroatom groups) without the need for pre-functionalized starting materials. organic-chemistry.orgnih.govnih.gov Palladium, rhodium, and ruthenium catalysts are often employed for such transformations. organic-chemistry.org

C-F Bond Functionalization: While the C-F bond is notoriously strong, recent advances have made its selective activation and functionalization more feasible. researchgate.net Future work could explore the transformation of the C-F bond in this compound into other functionalities, such as C-O, C-N, or C-C bonds, potentially through photoredox or transition-metal catalysis. researchgate.net This would provide a powerful tool for late-stage diversification of the molecular scaffold.

Umpolung Reactivity: Investigating the "umpolung" or reversal of polarity of the benzylamine (B48309) moiety. For instance, hypervalent iodine reagents could be used to generate an electrophilic amine species from the normally nucleophilic nitrogen, allowing it to react with various nucleophiles to form novel S-N or C-N bonds. beilstein-journals.org

Advanced Computational Design for Property Prediction and Pathway Optimization

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Applying these methods to this compound can accelerate discovery and optimization efforts.

Key research directions are:

Property Prediction with DFT: Using Density Functional Theory (DFT) to model the geometric and electronic structure of the molecule. edu.krdnih.govresearchgate.net These calculations can predict key properties such as bond dissociation energies, molecular electrostatic potential, and HOMO-LUMO gaps, which are crucial for understanding and predicting the molecule's reactivity in various chemical environments. researchgate.netresearchgate.net

Reaction Mechanism and Pathway Analysis: Employing computational methods to elucidate the mechanisms of potential synthetic routes. nih.gov By modeling transition states and reaction intermediates, researchers can gain insights into the factors controlling reaction outcomes and selectivity, thereby guiding the rational design of improved catalysts and reaction conditions.

AI-Driven Synthesis Planning: Utilizing artificial intelligence and machine learning algorithms to propose novel and efficient synthetic routes. youtube.com These platforms can analyze vast chemical databases to identify non-intuitive reaction pathways that may be more sustainable or cost-effective than traditional methods. youtube.com

Computational ToolApplicationPredicted Outcome
Density Functional Theory (DFT)Calculation of electronic structure and properties.Reactivity indices, spectral data, bond energies.
Transition State TheoryModeling of reaction pathways.Activation energies, reaction kinetics, mechanistic insights.
AI/Machine LearningRetrosynthetic analysis and route suggestion.Novel, optimized, and sustainable synthetic pathways.

Investigation into Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and powerful alternatives to traditional thermal reactions, often enabling unique transformations under mild conditions.

Future research should explore:

Photoredox Catalysis: Investigating visible-light-mediated reactions for the synthesis or functionalization of this compound. nih.gov This could include photocatalytic C-H functionalization, C-N cross-coupling reactions, or the generation of radical intermediates that can participate in novel bond-forming events. nih.gov For example, photocatalytic oxidative deamination could be explored as a transformation pathway. rsc.org

Electrochemical Synthesis: Developing electrocatalytic methods for key synthetic steps. researchgate.net Electrosynthesis avoids the need for chemical oxidants or reductants, relying instead on electricity as a "traceless" reagent. Potential applications include the electrochemical reduction of an imine precursor or directed C-H fluorination using electrochemical methods. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.